molecular formula C6H7Cl3N2S B8466210 3,4-Dichloro-5-[(2-chloroethyl)sulfanyl]-1-methyl-1H-pyrazole CAS No. 93460-25-4

3,4-Dichloro-5-[(2-chloroethyl)sulfanyl]-1-methyl-1H-pyrazole

Cat. No. B8466210
CAS RN: 93460-25-4
M. Wt: 245.6 g/mol
InChI Key: WVSSVSCLVDFHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-[(2-chloroethyl)sulfanyl]-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7Cl3N2S and its molecular weight is 245.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93460-25-4

Molecular Formula

C6H7Cl3N2S

Molecular Weight

245.6 g/mol

IUPAC Name

3,4-dichloro-5-(2-chloroethylsulfanyl)-1-methylpyrazole

InChI

InChI=1S/C6H7Cl3N2S/c1-11-6(12-3-2-7)4(8)5(9)10-11/h2-3H2,1H3

InChI Key

WVSSVSCLVDFHQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)SCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 48.4 g (0.213 moles) 1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole and 50 ml thionyl chloride in 200 ml methylene chloride, about 1 ml pyridine was added. The reaction mixture was heated at reflux for about 12 hours over 2 days time. The solvent was stripped, and the residue was taken up in ether. The etheral solution was washed 5 times with water and then dried over magnesium sulfate. Stripping of the ether gave 52.2 g of the product as a brown-red oil.
Name
1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.